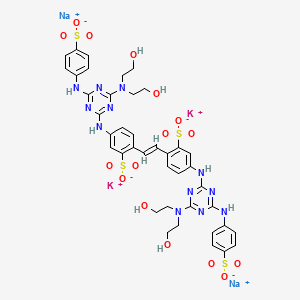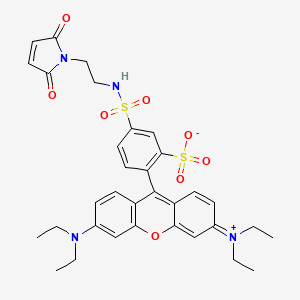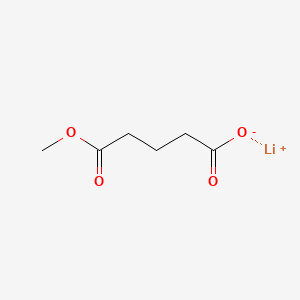![molecular formula C24H15BaN3Na2O8S2 B13786733 disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate CAS No. 68929-13-5](/img/structure/B13786733.png)
disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate is a complex organic compound with a molecular formula of C24H15BaN3Na2O8S2 and a molecular weight of 720.8 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and printing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate typically involves the diazotization of 3-methylphenylamine followed by coupling with 4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate under controlled conditions . The reaction is carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the diazotization process. The resulting diazonium salt is then coupled with the naphthalene derivative in an alkaline medium to form the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its color properties.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce aromatic amines.
Scientific Research Applications
Disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for printing.
Mechanism of Action
The mechanism of action of disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate involves its interaction with molecular targets through its azo and sulfonate groups. These functional groups allow the compound to bind to various substrates, altering their chemical and physical properties. The compound can also participate in electron transfer reactions, which can lead to changes in color and other properties .
Comparison with Similar Compounds
Similar Compounds
- Barium disodium 4-benzamidato-5-oxido-6-[(m-tolyl)azo]naphthalene-1,7-disulfonate
- Disodium 3-[(E)-{4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]-1,5-naphthalenedisulfonate
Uniqueness
Disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate is unique due to its specific combination of functional groups, which provide distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
68929-13-5 |
|---|---|
Molecular Formula |
C24H15BaN3Na2O8S2 |
Molecular Weight |
720.8 g/mol |
IUPAC Name |
disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate |
InChI |
InChI=1S/C24H19N3O8S2.Ba.2Na/c1-14-6-5-9-16(12-14)26-27-22-20(37(33,34)35)13-17-19(36(30,31)32)11-10-18(21(17)23(22)28)25-24(29)15-7-3-2-4-8-15;;;/h2-13,28H,1H3,(H,25,29)(H,30,31,32)(H,33,34,35);;;/q;+2;2*+1/p-4 |
InChI Key |
MMFBQOBEFYXMJP-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=C(C4=CC=CC=C4)[O-])[O-].[Na+].[Na+].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


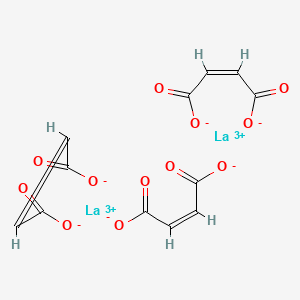

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
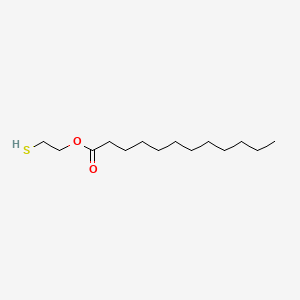
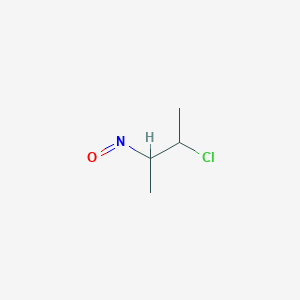

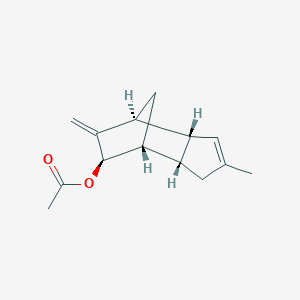
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)



